molecular formula C20H31NO5S B3028417 tert-Butyl 4-(3-{[(4-methylbenzene)sulfonyl]oxy}propyl)piperidine-1-carboxylate CAS No. 203306-85-8

tert-Butyl 4-(3-{[(4-methylbenzene)sulfonyl]oxy}propyl)piperidine-1-carboxylate

Cat. No. B3028417
CAS RN: 203306-85-8
M. Wt: 397.5 g/mol
InChI Key: STHFZLUOFCUSCL-UHFFFAOYSA-N
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Description

The compound tert-Butyl 4-(3-{[(4-methylbenzene)sulfonyl]oxy}propyl)piperidine-1-carboxylate is a chemical entity that appears to be related to a class of piperidine derivatives. Piperidine is a six-membered heterocyclic ring containing one nitrogen atom, and it is a common structural motif in pharmaceuticals and organic synthesis. The tert-butyl group is a bulky substituent that can influence the reactivity and solubility of the compound. The sulfonyl group attached to the 4-methylbenzene (toluene) moiety suggests potential applications in catalysis or as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related piperidine derivatives has been reported in several studies. For instance, tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone was reacted with BuLi and subsequently with bromoalkenes to afford tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are useful synthons for the preparation of diverse piperidine derivatives . Another study reported the synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an intermediate for small molecule anticancer drugs, through a multi-step process starting from piperidin-4-ylmethanol . These methods highlight the versatility of piperidine derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of piperidine derivatives has been extensively studied using various analytical techniques. For example, the crystal structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was determined using X-ray diffraction and optimized using density functional theory (DFT) . Similarly, the crystal structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate was elucidated, revealing an axial orientation of the isobutyl side chain . These studies provide insights into the three-dimensional arrangement of atoms in piperidine derivatives and their potential interactions in the solid state.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, which are essential for their transformation into more complex molecules. For instance, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate involved multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate . This compound is an intermediate in the synthesis of biologically active compounds like crizotinib. Additionally, the asymmetric synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, an intermediate for nociceptin antagonists, demonstrates the potential for stereoselective transformations in piperidine chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For example, the inherent viscosities, solubility, and thermal stability of polyamides derived from tert-butylcatechol were studied, showing that these materials are noncrystalline, soluble in polar solvents, and have high glass transition temperatures . The vibrational analysis of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate provided additional information on the compound's physicochemical properties . These properties are crucial for the practical applications of piperidine derivatives in material science and pharmaceuticals.

Scientific Research Applications

Synthesis and Intermediate Applications

  • Synthesis as a Key Intermediate : The compound has been synthesized as a key intermediate in the production of various drugs. For example, it is a crucial intermediate in the synthesis of Vandetanib, an anti-cancer drug. The synthesis process includes acylation, sulfonation, and substitution, with a total yield of 20.2% (Wang, Xu, Tang, & Xu, 2015).

  • Role in Anticancer Drug Synthesis : It serves as an important intermediate for small molecule anticancer drugs. The compound has been used in the synthesis of various small molecule anticancer drugs, demonstrating its versatility and importance in medicinal chemistry (Zhang, Xu, Ye, & Xu, 2018).

  • Intermediate in Biologically Active Compounds : This compound is a key intermediate in the synthesis of many biologically active compounds, such as crizotinib, a drug used in cancer therapy. Its synthesis involves multiple steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate (Kong, Zheng, Zhou, Xu, & Xu, 2016).

  • Synthesis of Piperidine Derivatives : The compound is used in the stereoselective synthesis of piperidine derivatives, which are fused with oxygen heterocycles. These derivatives have potential applications in various fields, including medicinal chemistry (Moskalenko & Boev, 2014).

  • Potential in Anticancer Agent Synthesis : It has been used in the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluated as anticancer agents. This highlights its role in the development of new therapeutic agents (Rehman, Abbasi, Siddiqui, Saleem, Manzoor, Iqbal, Virk, Chohan, & Shah, 2018).

Structural and Chemical Studies

properties

IUPAC Name

tert-butyl 4-[3-(4-methylphenyl)sulfonyloxypropyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO5S/c1-16-7-9-18(10-8-16)27(23,24)25-15-5-6-17-11-13-21(14-12-17)19(22)26-20(2,3)4/h7-10,17H,5-6,11-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHFZLUOFCUSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCC2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701127981
Record name 1,1-Dimethylethyl 4-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701127981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

203306-85-8
Record name 1,1-Dimethylethyl 4-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203306-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701127981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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